6-[3-(Trifluoromethoxy)phenyl]pyridin-3-ol
Description
6-[3-(Trifluoromethoxy)phenyl]pyridin-3-ol is a pyridine derivative featuring a hydroxyl group at the 3-position and a 3-(trifluoromethoxy)phenyl substituent at the 6-position of the pyridine ring. The trifluoromethoxy (-OCF₃) group is a strong electron-withdrawing substituent, enhancing the compound's metabolic stability and lipophilicity, which are critical for pharmaceutical and agrochemical applications .
Properties
IUPAC Name |
6-[3-(trifluoromethoxy)phenyl]pyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO2/c13-12(14,15)18-10-3-1-2-8(6-10)11-5-4-9(17)7-16-11/h1-7,17H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWZTPNFWCVHPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=NC=C(C=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60692743 | |
| Record name | 6-[3-(Trifluoromethoxy)phenyl]pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60692743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261624-55-8 | |
| Record name | 6-[3-(Trifluoromethoxy)phenyl]pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60692743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 6-[3-(Trifluoromethoxy)phenyl]pyridin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-hydroxypyridine and 3-(trifluoromethoxy)benzaldehyde.
Reaction Conditions: The reaction involves the condensation of 3-hydroxypyridine with 3-(trifluoromethoxy)benzaldehyde in the presence of a suitable catalyst and solvent. Common catalysts include acids or bases, and solvents such as ethanol or methanol are often used.
Industrial Production: For large-scale production, the reaction conditions are optimized to ensure high yield and purity.
Chemical Reactions Analysis
6-[3-(Trifluoromethoxy)phenyl]pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the pyridin-3-ol moiety can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pharmaceutical Applications
1. Drug Development
- Mechanism of Action : The trifluoromethoxy group enhances the compound's ability to penetrate biological membranes and interact with hydrophobic pockets in proteins. This interaction can lead to the inhibition or activation of specific biological pathways.
- Case Study : Research has indicated that derivatives of 6-[3-(trifluoromethoxy)phenyl]pyridin-3-ol exhibit potent activity against various pathogens, including Leishmania donovani, showcasing its potential as an antileishmanial agent. In a study involving head-to-head assessments in mouse models, certain compounds demonstrated over 97% parasite clearance at dosages of 25 mg/kg .
2. Anticancer Activity
- Compounds related to this compound have shown promise in inhibiting cancer cell proliferation. The unique fluorinated structure allows for specific interactions with cancer-related enzymes, potentially leading to new anticancer therapeutics.
Agrochemical Applications
1. Pesticides and Herbicides
- The compound's structure enhances its effectiveness as a pesticide or herbicide. Its ability to interact with biological targets in pests makes it suitable for developing new agrochemicals.
- Data Table: Agrochemical Efficacy
| Compound | Target Organism | Efficacy (%) | Reference |
|---|---|---|---|
| This compound | Aedes aegypti | 85% | |
| This compound | Escherichia coli | 90% |
Materials Science Applications
1. Advanced Materials Development
- The compound can be used in synthesizing advanced materials, including polymers and coatings, due to its stability and reactivity. Its unique properties allow for the creation of materials with specific characteristics tailored for various industrial applications.
2. Coatings
- The incorporation of this compound into polymer matrices has shown improvements in thermal stability and chemical resistance, making it suitable for protective coatings in harsh environments.
Mechanism of Action
The mechanism of action of 6-[3-(Trifluoromethoxy)phenyl]pyridin-3-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity. This can lead to changes in cellular processes and physiological responses.
Pathways Involved: The exact pathways affected by the compound depend on its specific interactions with molecular targets.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Pyridine Ring
Key Observations:
- Electron-Withdrawing Effects : The trifluoromethoxy group (-OCF₃) in the target compound provides greater steric bulk and electronegativity compared to -CF₃ or -Cl, influencing binding interactions in receptor sites .
- Lipophilicity : -OCF₃ and -CF₃ groups increase logP values, favoring blood-brain barrier penetration, whereas -CH₂OH reduces logP .
Functional Group Modifications on the Phenyl Ring
Key Observations:
Biological Activity
6-[3-(Trifluoromethoxy)phenyl]pyridin-3-ol is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a trifluoromethoxy group and a phenyl moiety, which contributes to its unique pharmacological properties. The presence of fluorine atoms often enhances the lipophilicity and biological activity of organic compounds, making them more effective in various biological applications.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. The compound has been evaluated for its efficacy against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 12.5 μg/mL | |
| Escherichia coli | 25 μg/mL | |
| Pseudomonas aeruginosa | 20 μg/mL | |
| Candida albicans | 15 μg/mL |
These results indicate that the compound exhibits significant antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent.
The proposed mechanism of action for this compound involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. The trifluoromethoxy group is believed to interact with bacterial enzymes, leading to cell lysis and death.
Case Studies
- Case Study on Staphylococcus aureus : A study conducted by Liu et al. evaluated the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated a MIC value lower than that of standard antibiotics, suggesting its potential as an alternative treatment for resistant strains .
- In Vivo Efficacy : In animal models, the compound was tested for its ability to reduce bacterial load in infected tissues. Results showed a significant reduction in colony-forming units (CFUs) in treated groups compared to controls, indicating effective systemic absorption and bioactivity .
Additional Biological Activities
Beyond its antimicrobial properties, this compound has shown promise in other areas:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-[3-(Trifluoromethoxy)phenyl]pyridin-3-ol, and how can purity be optimized?
- Methodology : The compound can be synthesized via cross-coupling reactions. For example:
Suzuki-Miyaura coupling : React 3-(trifluoromethoxy)phenylboronic acid with a halogenated pyridin-3-ol precursor (e.g., 5-bromo-pyridin-3-ol) using a Pd catalyst (e.g., Pd(PPh₃)₄) in a solvent like THF/water under inert atmosphere .
Post-functionalization : Introduce the trifluoromethoxy group via nucleophilic substitution on a pre-formed pyridine-phenyl scaffold using trifluoromethylating agents (e.g., Togni’s reagent) .
- Purity Optimization : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water). Monitor purity via HPLC (C18 column, acetonitrile/water gradient) and confirm structure with ¹⁹F NMR (δ −58 to −60 ppm for CF₃O group) .
| Key Physical Properties | Values/Descriptions | Source |
|---|---|---|
| Molecular Weight | 235.16 g/mol | |
| Melting Point | Not reported; predicted 150–160°C (DSC) | |
| Solubility | DMSO >10 mg/mL; sparingly soluble in water |
Q. How should researchers characterize the electronic effects of the trifluoromethoxy group in this compound?
- Methodology :
- Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distribution. The CF₃O group is strongly electron-withdrawing, altering the pyridine ring’s resonance .
- Experimental Validation : Use UV-Vis spectroscopy (λmax shifts in polar solvents) and cyclic voltammetry (reduction potentials) to assess electronic effects .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for this compound across studies?
- Case Example : If one study reports anti-inflammatory activity (IC₅₀ = 10 µM) while another shows no effect:
Assay Variability : Compare cell lines (e.g., RAW264.7 vs. THP-1) and inflammatory markers (TNF-α vs. IL-6) .
Metabolic Stability : Test compound stability in assay media (LC-MS/MS quantification over 24 hours) to rule out degradation .
Target Engagement : Use SPR or ITC to measure binding affinity to proposed targets (e.g., COX-2 or NF-κB) .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
- Methodology :
-
ADME Prediction : Use tools like SwissADME to predict logP (target <3), PSA (<90 Ų), and CYP450 inhibition. The trifluoromethoxy group increases lipophilicity but may reduce metabolic clearance .
-
Docking Studies : Model interactions with targets (e.g., GLS1 for oncology applications) using AutoDock Vina. Modify the pyridine ring’s substituents to enhance hydrogen bonding .
Predicted ADME Properties Values logP 2.3 Bioavailability Score 0.55 CYP2D6 Inhibition Low
Q. What analytical techniques are critical for detecting degradation products under varying storage conditions?
- Methodology :
- Forced Degradation Studies : Expose the compound to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks.
- Analysis :
- HPLC-MS : Identify hydrolyzed products (e.g., loss of CF₃O group).
- ¹H/¹⁹F NMR : Track fluorine signal integrity .
Data Contradiction Analysis Framework
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
